molecular formula C10H7Cl3O B3147240 1,1,1-Trichloro-4-phenylbut-3-YN-2-OL CAS No. 6181-26-6

1,1,1-Trichloro-4-phenylbut-3-YN-2-OL

Cat. No.: B3147240
CAS No.: 6181-26-6
M. Wt: 249.5 g/mol
InChI Key: IJDUJFBKDOWJEH-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-phenylbut-3-YN-2-OL is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three chlorine atoms, a phenyl group, and a triple bond within its molecular framework

Preparation Methods

The synthesis of 1,1,1-Trichloro-4-phenylbut-3-YN-2-OL typically involves the reaction of 1,1,1-trichloro-4-phenylbut-3-yn-2-one with suitable reagents under controlled conditions. One common method involves the use of diphenyldiazomethane in ethyl ether at room temperature . The reaction proceeds through a [3+2]-cycloaddition mechanism, leading to the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

1,1,1-Trichloro-4-phenylbut-3-YN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trichloro-4-phenylbut-3-YN-2-OL has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive compound, with studies investigating its interactions with biological molecules.

    Medicine: The compound’s reactivity and structural features have led to investigations into its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-4-phenylbut-3-YN-2-OL involves its interaction with molecular targets through its reactive functional groups. The triple bond and chlorine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

1,1,1-Trichloro-4-phenylbut-3-YN-2-OL can be compared with similar compounds such as:

Properties

IUPAC Name

1,1,1-trichloro-4-phenylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDUJFBKDOWJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508862
Record name 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6181-26-6
Record name 1,1,1-Trichloro-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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